molecular formula C16H20N4O3S B5464054 2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B5464054
M. Wt: 348.4 g/mol
InChI Key: HFAWTOHEXACQHL-UHFFFAOYSA-N
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Description

“2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide” is a chemical compound with the molecular formula C16H20N4O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with an allyl group, a methoxyphenoxyethyl group, and a thioacetamide group .


Physical And Chemical Properties Analysis

The average mass of this compound is 348.420 Da and the monoisotopic mass is 348.125610 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that many 1,2,4-triazole derivatives have demonstrated various biological properties . Further studies could also focus on its synthesis and chemical properties to expand the current knowledge about this compound.

properties

IUPAC Name

2-[[5-[1-(4-methoxyphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-9-20-15(18-19-16(20)24-10-14(17)21)11(2)23-13-7-5-12(22-3)6-8-13/h4-8,11H,1,9-10H2,2-3H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAWTOHEXACQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1CC=C)SCC(=O)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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